RTI-336-d3
Description
Properties
Molecular Formula |
C₂₄H₂₃D₃Cl₂N₂O |
|---|---|
Molecular Weight |
432.4 |
Synonyms |
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-(methyl-d3)-2-[3-(4-methylphenyl)-5-isoxazolyl]-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-(methyl-d3)-2-[3-(4-methylphenyl)-5-isoxazolyl]-8-azabicyclo[3.2.1]octane Hydrochloride; R |
Origin of Product |
United States |
Pharmacological Characterization of Rti 336 D3
Monoamine Transporter Binding Affinities and Selectivity Profiles
Studies have characterized the binding affinity of RTI-336 for the three major monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). RTI-336 demonstrates a high affinity for the DAT, with significantly lower affinity for the SERT and NET, indicating a notable selectivity profile.
Dopamine Transporter (DAT) Engagement
RTI-336 exhibits potent binding to the dopamine transporter. Research indicates that RTI-336 binds to the DAT with high affinity. Specifically, a reported Ki value for RTI-336 at the DAT is 4.09 nM. uni.lu This high affinity suggests strong engagement with the transporter, which is crucial for its mechanism of action as a reuptake inhibitor. RTI-336 has been shown to bind to the dopamine transporter with approximately 20 times the affinity of cocaine. uni.lu
Serotonin Transporter (SERT) Interaction
In contrast to its high affinity for the DAT, RTI-336 shows considerably lower affinity for the serotonin transporter. The reported Ki value for RTI-336 at the SERT is 5741 nM. uni.lu This large difference in affinity between the DAT and SERT contributes to RTI-336's selectivity profile.
Norepinephrine Transporter (NET) Interaction
Similarly, RTI-336 demonstrates lower affinity for the norepinephrine transporter compared to the DAT. The reported Ki value for RTI-336 at the NET is 1714 nM. uni.lu The affinity at the NET is higher than at the SERT, but still substantially lower than at the DAT.
Comparative Transporter Selectivity Ratios
The differences in binding affinities translate into significant selectivity ratios for RTI-336 across the monoamine transporters. RTI-336 has been reported to have greater than 1000-fold selectivity for DAT over SERT and greater than 400-fold selectivity for DAT over NET. Based on the reported Ki values (DAT: 4.09 nM, NET: 1714 nM, SERT: 5741 nM), the selectivity ratio of SERT/DAT is approximately 1404, and the selectivity ratio of NET/DAT is approximately 419.1. uni.lu These ratios highlight the preferential binding of RTI-336 to the dopamine transporter.
| Transporter | Ki (nM) |
| DAT | 4.09 |
| NET | 1714 |
| SERT | 5741 |
Functional Modulation of Monoamine Transporter Activity
Beyond binding affinity, the functional impact of RTI-336 on monoamine transporters, particularly its ability to inhibit neurotransmitter reuptake, is a key aspect of its pharmacological profile.
Neurotransmitter Uptake Inhibition Assays (e.g., Dopamine Uptake)
RTI-336 functions as a dopamine uptake inhibitor. By binding to the DAT, RTI-336 blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in extracellular dopamine concentrations, thereby enhancing dopaminergic neurotransmission. While specific IC50 values for dopamine uptake inhibition by RTI-336 were not consistently available across the search results, its classification as a potent dopamine uptake inhibitor is well-established in the literature. wikipedia.org Studies on related phenyltropane analogs have utilized neurotransmitter uptake inhibition assays to quantify their potency. The high binding affinity of RTI-336 at the DAT is directly correlated with its ability to inhibit dopamine uptake.
Ligand Binding Kinetics and Dissociation Rates
RTI-336 demonstrates high potency and selectivity for the dopamine transporter (DAT) glyconavi.orgabap.co.inebi.ac.uknih.gov. Studies have shown that RTI-336 binds to the DAT with significantly higher affinity than cocaine, reported to be approximately 20 times greater glyconavi.orgeurofinsdiscovery.com. This high affinity is a key aspect of its pharmacological profile as a DAT inhibitor.
The interaction of a ligand with its target transporter involves both association (binding) and dissociation (unbinding) rates, which collectively determine the ligand's binding kinetics eurofinsdiscovery.com. While specific quantitative data on the dissociation rate constant (koff) for RTI-336 from the DAT is not consistently presented in the immediately available literature, its described pharmacological profile provides indirect insights into its binding kinetics. RTI-336 is characterized by a slow onset and a long duration of action compared to cocaine ebi.ac.uknih.gov. A long duration of action can be indicative of a slow dissociation rate from the target, meaning the compound remains bound to the transporter for a prolonged period eurofinsdiscovery.com. This slow dissociation contributes to sustained transporter occupancy and, consequently, prolonged effects on dopamine reuptake.
RTI-336 also exhibits selectivity over other monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET) ebi.ac.uknih.gov. This selectivity is crucial for understanding its specific neurochemical effects. Available data indicates that RTI-336 has significantly lower affinity for SERT and NET compared to DAT, with selectivity ratios greater than 1000-fold for SERT and greater than 400-fold for NET in some studies ebi.ac.uk.
Table 1: Binding Affinities of RTI-336 for Monoamine Transporters
| Transporter | Affinity (Ki) | Selectivity Ratio (vs DAT) | Source |
| DAT | 4.09 nM | 1 | glyconavi.org |
| NET | 1714 nM | ~419 | glyconavi.org |
| SERT | 5741 nM | ~1404 | glyconavi.org |
Note: Affinity values may vary depending on the specific assay conditions and source.
Neurochemical Profile and Synaptic Dopamine Regulation
The primary neurochemical action of RTI-336 is the inhibition of dopamine reuptake by blocking the dopamine transporter glyconavi.orgabap.co.in. The DAT is responsible for clearing dopamine from the synaptic cleft, thus regulating the concentration of extracellular dopamine and the duration of dopaminergic signaling. By inhibiting DAT, RTI-336 increases the concentration of dopamine in the extracellular space, thereby enhancing dopaminergic neurotransmission.
This mechanism of action is shared with other psychostimulants, including cocaine. However, the specific binding kinetics and selectivity profile of RTI-336 contribute to a distinct neurochemical and behavioral profile compared to highly reinforcing stimulants like cocaine ebi.ac.uknih.gov.
Extracellular Dopamine Dynamics in Brain Regions (e.g., Nucleus Accumbens)
The nucleus accumbens (NAc) is a key brain region involved in reward and motivation, receiving significant dopaminergic projections from the ventral tegmental area (VTA) ebi.ac.uk. Increases in extracellular dopamine levels in the NAc are strongly associated with the reinforcing effects of drugs of abuse.
Studies utilizing techniques such as microdialysis have investigated the effects of RTI-336 on extracellular dopamine levels in brain regions like the nucleus accumbens. Research indicates that RTI-336 administration leads to an increase in extracellular dopamine concentrations in the NAc ebi.ac.uk. While the magnitude and temporal dynamics of this increase may differ from other DAT inhibitors, the elevation of extracellular dopamine in the NAc is a consistent finding reflecting its action as a reuptake inhibitor in this region ebi.ac.uk.
Dopamine Transporter Occupancy Studies
Dopamine transporter occupancy studies, often conducted using techniques like Positron Emission Tomography (PET), are essential for understanding the relationship between the dose or plasma concentration of a DAT inhibitor and its binding to the transporter in vivo. These studies provide crucial data on the extent to which a compound occupies its target in the brain.
Research with RTI-336 has demonstrated that it achieves significant occupancy of the DAT ebi.ac.uk. Studies in non-human primates have shown that a dose of 1.0 mg/kg of RTI-336 resulted in approximately 90% occupancy of the DAT ebi.ac.uk. Furthermore, these studies suggest that high levels of DAT occupancy by RTI-336 are required to achieve certain behavioral effects, such as reducing cocaine self-administration ebi.ac.uk.
Table 2: Dopamine Transporter Occupancy by RTI-336
| Species | Dose (mg/kg) | Route of Administration | Approximate DAT Occupancy | Associated Effect | Source |
| Rhesus Monkeys | 1.0 | Not specified | ~90% | Reduction in cocaine self-administration | ebi.ac.uk |
These findings from transporter occupancy studies are vital for correlating the pharmacological effects of RTI-336 with its engagement of the dopamine transporter in the living brain.
Preclinical Experimental Investigations of Rti 336 D3
In Vitro Cellular and Subcellular Models
In vitro studies have been crucial in determining the binding affinity and selectivity of RTI-336 for key monoamine transporters.
Receptor Binding Studies in Cultured Cells and Tissue Preparations
RTI-336 is characterized as a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT). wikipedia.orgmedchemexpress.comuniad.org.br Studies have demonstrated that RTI-336 exhibits high affinity binding to the DAT. nih.govnih.gov For instance, RTI-336 displayed a high affinity for DAT with an IC₅₀ value of 4.1 nM in rat striata. nih.gov This affinity is reported to be approximately 20 times greater than that of cocaine. wikipedia.orgwikiwand.com
Furthermore, RTI-336 demonstrates significant selectivity for the DAT over the other monoamine transporters, the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). uniad.org.brnih.govnih.gov RTI-336 has been shown to possess >1000-fold selectivity for DAT over SERT and >400-fold selectivity for DAT over NET. uniad.org.br Another study reported even higher selectivity values, with RTI-336 having 2690- or 101-fold greater affinity for the DAT than the SERT or NET, respectively. nih.gov
The following table summarizes representative binding affinity and selectivity data for RTI-336 compared to cocaine:
| Compound | Target | Binding Affinity (IC₅₀ or Kᵢ) | Selectivity (vs. DAT) | Source |
| RTI-336 | DAT | 4.1 nM (IC₅₀) | - | nih.gov |
| RTI-336 | DAT | 10.8 nM (Kᵢ) | - | nih.gov |
| RTI-336 | NET | - | 101-fold less affinity | nih.gov |
| RTI-336 | SERT | - | 2690-fold less affinity | nih.gov |
| RTI-336 | NET | - | >400-fold selective | uniad.org.br |
| RTI-336 | SERT | - | >1000-fold selective | uniad.org.br |
| Cocaine | DAT | 89.1 (reported as value) | - | wikipedia.org |
| Cocaine | NET | 3298 (reported as value) | 37.01 (N ÷ D) | wikipedia.org |
| Cocaine | SERT | 1045 (reported as value) | 11.79 (S ÷ D) | wikipedia.org |
Note: Binding affinity values and units can vary between studies depending on the specific radioligand and tissue preparation used.
Functional Assays in Synaptosomes and Cell Lines
Functional assays, such as neurotransmitter uptake inhibition studies in synaptosomes or cell lines expressing human transporters, are used to assess the ability of a compound to block the reuptake of monoamines. While specific detailed data for RTI-336 in these assays beyond binding affinity is not extensively detailed in the provided snippets, its characterization as a potent and selective DAT inhibitor implies that it effectively blocks dopamine uptake in such preparations. wikipedia.orgmedchemexpress.comuniad.org.br The high affinity for the DAT observed in binding studies is consistent with potent inhibition of dopamine reuptake.
In Vivo Rodent Behavioral Pharmacology
In vivo studies in rodents have been instrumental in evaluating the behavioral effects of RTI-336, including its stimulant properties, reinforcing effects, and discriminative stimulus properties.
Locomotor Activity Assessments and Stimulant Effects
RTI-336 has been shown to produce stimulant effects, as measured by increased locomotor activity in rodents. medchemexpress.comnih.gov However, compared to cocaine, RTI-336 generally produces weaker locomotor hyperactivity. nih.gov Studies in mice have shown dose-dependent increases in locomotor activity following administration of RTI-336. researchgate.net The maximal activity produced by RTI-336 was reported to be less than that produced by cocaine. researchgate.net The onset and duration of locomotor stimulant effects of RTI-336 are typically slower in onset and longer in duration compared to cocaine. nih.govnih.gov
Strain-dependent effects on locomotor activity have also been observed in rats. nih.gov In Lewis rats, RTI-336 reduced cocaine-induced locomotor activity, while in F344 rats, it had no effect on cocaine-induced locomotion. nih.gov These differences may be related to inherent variations in nucleus accumbens (NAc) DAT levels between the strains. nih.gov
Drug Self-Administration Paradigms
Drug self-administration paradigms are widely used to assess the reinforcing effects of a compound, which is a key component of its abuse potential. RTI-336 has been evaluated in both rats and nonhuman primates in these studies.
RTI-336 has been shown to maintain self-administration behavior in nonhuman primates, similar to other DAT inhibitors. nih.govresearchgate.net However, studies consistently indicate that RTI-336 maintains lower rates of responding and lower progressive-ratio (PR) break-points compared to cocaine, suggesting a lower reinforcing strength and thus potentially lower abuse potential. nih.govnih.govresearchgate.netnih.gov
In rats, pretreatment with RTI-336 has been shown to produce dose-dependent reductions in cocaine self-administration. medchemexpress.comuniad.org.brnih.govnih.gov The ED₅₀ dose of RTI-336 for reducing cocaine self-administration has been associated with approximately 90% DAT occupancy. uniad.org.br Strain differences have also been noted in self-administration studies in rats, with RTI-336 increasing cocaine self-administration in F344 rats while reducing it in Lewis rats. nih.gov
Co-administration of RTI-336 with SERT inhibitors like fluoxetine (B1211875) or citalopram (B1669093) has been shown to produce more robust reductions in cocaine self-administration in nonhuman primates than RTI-336 alone, suggesting a potential benefit of combined transporter blockade. uniad.org.br
Drug Discrimination Studies
Drug discrimination studies assess the subjective effects of a drug and whether an animal perceives it as being similar to a known reference drug, such as cocaine. In these studies, animals are trained to discriminate between the effects of a drug (e.g., cocaine) and a vehicle (e.g., saline).
RTI-336 has been shown to substitute for cocaine in drug discrimination paradigms in rodents. nih.govnih.govresearchgate.netgrantome.com In rats trained to discriminate cocaine from saline, RTI-336 fully substituted for the cocaine cue. nih.govnih.gov Similarly, in mice trained to discriminate cocaine from saline, RTI-336 closely approximated the effects of cocaine, with a high percentage of cocaine-appropriate responses. researchgate.net The onset of the discriminative stimulus effects of RTI-336 is generally slower than that of cocaine. nih.govuni.lu
Strain-Dependent Behavioral Responses
Studies in rats have revealed strain-dependent effects of RTI-336 administration. In Lewis rats, RTI-336 reduced cocaine intake and cocaine-induced locomotor activity. Conversely, in F344 rats, RTI-336 increased cocaine intake and had no effect on cocaine-induced locomotion researchgate.netnih.gov.
In Vivo Non-Human Primate Behavioral Pharmacology
RTI-336 has been extensively studied in non-human primates to evaluate its behavioral pharmacology uniad.org.brresearchgate.netnih.gov.
RTI-336 reliably maintained self-administration behavior in non-human primates, similar to other DAT inhibitors nih.govuniad.org.br. However, when compared to cocaine, RTI-336 generally maintained lower rates of self-administration and lower progressive-ratio (PR) break-points uniad.org.br. This suggests that RTI-336 may have lower abuse potential than cocaine nih.govuniad.org.br. Studies using a progressive-ratio schedule of reinforcement in rhesus monkeys showed that the maximum reinforcing strength of RTI-336 was significantly lower than that of cocaine researchgate.netwakehealth.edu.
Pretreatment with RTI-336 produced a dose-dependent reduction in cocaine self-administration in non-human primates nih.govuniad.org.brvcu.edu. The dose of RTI-336 required to reduce cocaine self-administration to 50% (ED50) resulted in approximately 90% DAT occupancy nih.gov. While RTI-336 alone attenuated cocaine self-administration, co-administration of the ED50 dose of RTI-336 with SERT inhibitors like fluoxetine or citalopram produced more robust reductions in cocaine self-administration in non-human primates nih.govuniad.org.br. This suggests that combined blockade of DAT and SERT may be more effective in attenuating cocaine's reinforcing effects than selective DAT blockade alone nih.govuniad.org.br. However, at doses that effectively suppressed cocaine self-administration, RTI-336 also inhibited food-taking behavior under multiple second-order reinforcement schedules nih.govuniad.org.br.
RTI-336 produced locomotor stimulating effects in non-human primates uniad.org.br. Some studies indicated that RTI-336 produced fast-onset stimulant effects similar to cocaine researchgate.netnih.gov. However, compared to cocaine, RTI-336 generally produced weaker locomotion hyperactivity and showed very low locomotor sensitization uniad.org.br. Chronic administration of RTI-336 increased motor activity in rhesus monkeys wikipedia.orgnih.gov.
Chronic administration of RTI-336 in rhesus monkeys altered sleep patterns wikipedia.org. Specifically, chronic treatment with RTI-336 significantly decreased sleep efficiency and increased sleep latency and sleep fragmentation nih.gov. These effects are consistent with the stimulant profile of RTI-336 and are typical of stimulant compounds nih.gov.
Psychomotor Stimulant Profiles in Non-Human Primates
Neurobiological Substrates of Action in Preclinical Models
RTI-336 functions as a selective dopamine reuptake inhibitor wikipedia.orgnih.gov. It binds to the dopamine transporter (DAT), blocking the reuptake of dopamine into the presynaptic neuron wikipedia.org. This action leads to an increase in extracellular dopamine levels in brain regions involved in reward and motivation, such as the nucleus accumbens nih.govnih.gov. The high affinity and selectivity of RTI-336 for the DAT are considered key to its pharmacological profile nih.govuniad.org.br. Preclinical studies have shown that high levels of DAT occupancy by RTI-336 are required to reduce cocaine self-administration in non-human primates nih.govnih.gov. The interaction of RTI-336 with the DAT and the resulting modulation of dopaminergic neurotransmission are considered the primary neurobiological substrates underlying its behavioral effects nih.govresearchgate.netnih.gov.
Regional Brain Distribution and Target Engagement
Preclinical studies have investigated the distribution of RTI-336 in the brain and its engagement with its primary target, the dopamine transporter (DAT). Research indicates that RTI-336 is a highly selective DAT inhibitor, demonstrating significantly lower affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) wikipedia.orguniad.org.br. Specifically, it has been reported to have >1000-fold selectivity for DAT over SERT and >400-fold selectivity over NET uniad.org.br. This selectivity profile is crucial for understanding its specific effects on dopaminergic neurotransmission.
Studies examining the behavioral effects of RTI-336, such as the reduction of cocaine self-administration, have correlated these outcomes with levels of DAT occupancy uniad.org.br. Findings suggest that high levels of DAT occupancy by RTI-336 are required to achieve a significant reduction in cocaine self-administration uniad.org.br. For instance, the ED50 dose of RTI-336 for reducing cocaine self-administration resulted in approximately 90% DAT occupancy uniad.org.br. These data highlight the importance of DAT engagement in mediating the observed behavioral effects of RTI-336. While specific regional distribution data for RTI-336-d3 were not explicitly detailed in the search results, studies on RTI-336 imply distribution to dopamine-rich brain areas where DAT is abundant, such as the striatum, including the nucleus accumbens, which are key components of the mesolimbic system uniad.org.brvcu.eduscholaris.ca.
Table 1: In vitro Binding Affinity of RTI-336 for Monoamine Transporters
| Transporter | Affinity (Ki, nM) | Selectivity vs. DAT |
| Dopamine Transporter (DAT) | ~4.09 wikipedia.org | 1x |
| Norepinephrine Transporter (NET) | ~1714 wikipedia.org | >400x uniad.org.br |
| Serotonin Transporter (SERT) | ~5741 wikipedia.org | >1000x uniad.org.br |
Note: Affinity values are approximate and may vary slightly depending on the specific study and methodology.
Neurotransmitter Release and Metabolism in Specific Brain Regions
The primary mechanism of action of RTI-336, as a potent DAT inhibitor, is the blockade of dopamine reuptake into the presynaptic neuron vcu.edu. This blockade leads to an increase in the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission vcu.edu. While direct data on the metabolism of this compound was not found, deuteration typically affects metabolic stability and pharmacokinetic properties compared to the non-deuterated analog.
Preclinical studies on RTI-336 have demonstrated its effects on dopamine levels, particularly within brain regions associated with reward and motivation, such as the nucleus accumbens (NAc) uniad.org.brvcu.edu. Increased dopamine levels in the NAc are critically involved in the rewarding properties of drugs of abuse, including cocaine uniad.org.brvcu.eduscholaris.ca. One study reported a modest increase (150%) in dopamine following RTI-336 administration nih.gov. The modulation of dopamine release and subsequent signaling in these areas by DAT inhibitors like RTI-336 is considered central to their behavioral effects uniad.org.brvcu.edu.
While the primary focus is on dopamine, the selectivity profile of RTI-336 suggests minimal direct interaction with SERT and NET at pharmacologically relevant concentrations uniad.org.br. Therefore, its primary impact on neurotransmitter release and metabolism is expected to be on the dopaminergic system.
Modulation of Neural Circuitry (e.g., Mesolimbic Dopamine System)
The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to areas including the nucleus accumbens (NAc), is a critical neural circuit involved in reward, motivation, and the reinforcing effects of drugs of abuse uniad.org.brvcu.eduscholaris.ca. Preclinical investigations have extensively explored the modulation of this system by RTI-336.
As a DAT inhibitor, RTI-336 increases extracellular dopamine levels in the NAc, a key projection area of the mesolimbic pathway uniad.org.brvcu.edu. This action is hypothesized to underlie its ability to reduce cocaine self-administration in animal models uniad.org.brvcu.edunih.gov. Studies have shown that RTI-336 can dose-dependently attenuate cocaine self-administration in both rats and non-human primates uniad.org.brvcu.edu. This effect is linked to its high DAT occupancy within this circuitry uniad.org.br.
Furthermore, research indicates that while RTI-336 can maintain self-administration behavior and produce locomotor stimulant effects in animals, suggesting some intrinsic abuse potential, it generally does so at lower rates and with weaker effects compared to cocaine uniad.org.brvcu.edunih.gov. This suggests a differential modulation of the mesolimbic pathway compared to highly addictive stimulants. The slower onset and longer duration of action of RTI-336 compared to cocaine are also considered important aspects of its profile in modulating this circuitry and potentially contributing to a lower abuse liability uniad.org.brvcu.edunih.gov.
The interaction of RTI-336 with the mesolimbic system highlights its potential as a pharmacotherapy for conditions involving dysregulation of this pathway, such as substance use disorders uniad.org.brnih.gov.
Table 2: Effects of RTI-336 in Preclinical Behavioral Models Related to Mesolimbic Circuitry Function
| Model | Key Finding |
| Cocaine Self-Administration | Dose-dependent reduction in cocaine intake uniad.org.brvcu.edu. Requires high DAT occupancy uniad.org.br. |
| Self-Administration | Maintained self-administration, but at lower rates than cocaine uniad.org.brvcu.edu. |
| Locomotor Activity | Produced stimulant effects, but weaker than cocaine uniad.org.brnih.gov. |
Structural Insights and Analog Development from Rti 336 D3 Research
Structure-Activity Relationships (SAR) within Phenyltropane Scaffolds
Structure-activity relationship (SAR) studies of phenyltropanes, including those related to RTI-336, have demonstrated that the binding affinity for monoamine transporters is significantly influenced by the nature and position of substituents on the 3β-phenyl ring and modifications at other positions of the tropane (B1204802) core. nih.govresearchgate.net Phenyltropanes are characterized by a tropane skeleton where the 3β-benzoyl ester of cocaine is replaced with a phenyl group directly attached to the tropane ring. wikipedia.org This structural difference, particularly the distance between the phenyl ring and the tropane nitrogen, is thought to contribute to their pharmacological profile. wikipedia.org
Studies have shown that modifications at the β-C2-position of 3β-phenyltropanes can impact binding affinity and dopamine (B1211576) uptake inhibition potency. Increased lipophilicity at this position has been correlated with enhanced binding affinity and potency. researchgate.net The presence and position of substituents on the phenyl ring also play a crucial role in determining affinity and selectivity for DAT, as well as the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov For example, early studies on 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester showed high affinity for both DAT and SERT, with much lower affinity for NET. nih.gov RTI-336 itself is described as having >1000-fold selectivity for DAT over SERT and >400-fold selectivity over NET. uniad.org.br
SAR studies aim to identify the specific features of the phenyltropane structure that are critical for high-affinity binding to the DAT. These studies support a pharmacophore model where lipophilic interactions at the β-C2-position are important for potency. researchgate.net
Design Principles for Selective Dopamine Transporter Ligands
The design of selective dopamine transporter ligands, such as RTI-336, is guided by the understanding of the DAT binding site and the SAR derived from studies of cocaine analogs and phenyltropanes. A key objective in designing potential pharmacotherapies for cocaine abuse is to develop compounds that block the DAT but possess a lower abuse potential than cocaine. frontiersin.orgnih.gov This often involves designing ligands with a slower onset and longer duration of action. frontiersin.orgwikipedia.orguniad.org.brnih.gov
Selectivity for the DAT over other monoamine transporters, particularly SERT and NET, is a crucial design principle to minimize off-target effects. nih.govnih.govuniad.org.br While some studies suggest potential benefits of compounds with mixed DAT and SERT activity in attenuating cocaine self-administration, high DAT selectivity is generally pursued to specifically target the dopaminergic pathways implicated in the reinforcing effects of cocaine. nih.gov
The design of phenyltropanes has also explored modifications to the tropane nitrogen, such as the addition of bulky groups, which have been found to be generally well-tolerated in terms of affinity. acs.org These positions can also be used for appending other functional groups, for example, in the development of fluorescent ligands for studying DAT. acs.org
Rationales for Modifications Influencing Onset and Duration of Action
Modifications to the phenyltropane structure are often aimed at modulating the pharmacokinetic properties of the resulting compounds, particularly their onset and duration of action. RTI-336 is noted for having a slower onset and longer duration of action compared to cocaine. frontiersin.orgwikipedia.orguniad.org.brvcu.edu This characteristic is considered desirable for a potential pharmacotherapy for cocaine dependence, as a slower onset is associated with lower abuse potential. frontiersin.orguniad.org.brnih.gov
The slower onset and extended duration of action of RTI-336 relative to cocaine are hypothesized to contribute to its reduced reinforcing strength. frontiersin.orgnih.gov While the exact structural features responsible for these kinetic differences are complex, modifications that influence a compound's lipophilicity, metabolic stability, and interaction kinetics with the transporter can impact its pharmacological profile. researchgate.netjuniperpublishers.com
For instance, compared to cocaine, RTI-336 has fewer metabolically labile sites, which is thought to contribute to its longer duration of action. wikipedia.org Preclinical studies have demonstrated that high-affinity DAT inhibitors with slower onset and longer duration can decrease cocaine intake and maintain less self-administration. vcu.edu
Implications of Deuteration for Pharmacological Properties (e.g., Binding, Kinetic Isotope Effects)
Deuteration, the replacement of hydrogen atoms with deuterium (B1214612) isotopes at specific positions within a molecule, is a strategy employed in drug discovery to alter pharmacokinetic properties, primarily by reducing the rate of metabolic clearance. juniperpublishers.comscienceopen.comportico.org The rationale behind this approach is the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. juniperpublishers.comscienceopen.comportico.org
While the primary effect of deuteration is on metabolism and subsequent pharmacokinetic parameters like half-life and exposure, its direct impact on binding affinity or selectivity is generally considered minor. scienceopen.com Deuterium is a stable, nonradioactive isotope with similar chemical and physical properties to hydrogen, and selective deuteration is intended to retain the pharmacological profile of the parent drug while improving its metabolic stability. juniperpublishers.com
Research involving deuterated tropane analogs, such as those explored as DAT imaging agents, has shown that deuteration can lead to superior in vivo metabolic stability compared to their non-deuterated counterparts. nih.govresearchgate.net For example, a deuterated [18F]fluoroethyl tropane derivative showed improved metabolic stability and a higher ratio of target to non-target binding in the brain compared to its non-deuterated analog. nih.govresearchgate.net
While specific data on the direct impact of deuteration on the binding affinity of RTI-336-d3 is not extensively detailed in the provided search results, the general principle of deuteration suggests that the primary effect would be on its metabolic rate and pharmacokinetic profile, potentially leading to a longer half-life and altered exposure, rather than a significant change in its intrinsic binding affinity or selectivity for the DAT compared to non-deuterated RTI-336. juniperpublishers.comscienceopen.com The kinetic isotope effect is most pronounced when the breaking of a C-H or C-D bond is the rate-determining step in a metabolic pathway, such as those involving cytochrome P450 enzymes. juniperpublishers.comportico.orgresearchgate.net
Deuteration can potentially lead to metabolic shunting, where a blocked metabolic pathway due to deuteration results in the drug being metabolized through alternative routes. juniperpublishers.com This could influence the profile of circulating metabolites.
Advanced Methodological Approaches in Rti 336 D3 Research
Radioligand Binding and Autoradiography Techniques
Radioligand binding assays are fundamental techniques used to characterize the interaction of a compound with its target receptor or transporter, providing crucial data on affinity (Kd) and receptor density (Bmax) nih.govperceptive.com. These assays typically involve incubating tissue homogenates or sections with a radiolabeled ligand, allowing it to bind to the target, and then separating the bound from unbound ligand to quantify binding. Competition binding assays, where an unlabeled compound competes with a radiolabeled ligand for binding sites, are used to determine the affinity of the unlabeled compound. nih.govperceptive.com
Autoradiography extends radioligand binding by allowing the visualization and quantification of binding sites within specific tissue regions, such as brain sections. nih.govperceptive.comgiffordbioscience.com This technique can identify and map binding sites and can also be used to assess off-target binding. Ex vivo autoradiography, performed on tissue from animals treated with a drug, can determine the receptor occupancy of the drug in the tissue at the time of sacrifice. giffordbioscience.com While specific studies detailing radioligand binding and autoradiography specifically for RTI-336-d3 were not prominently found, these techniques are standard for characterizing the binding properties of compounds like its parent, RTI-336, at monoamine transporters such as the DAT wikipedia.orgvcu.edu. Studies on related dopamine (B1211576) transporter ligands have utilized radioligand binding to determine affinity and autoradiography for quantitative analysis in brain sections. nih.gov
In Vivo Microdialysis for Neurochemical Monitoring
In vivo microdialysis is a technique used to measure the concentration of neurotransmitters, metabolites, and drugs in the extracellular fluid of living tissue, particularly in the brain nih.govpitt.edu. This method involves implanting a small probe into the tissue, through which artificial cerebrospinal fluid is perfused. nih.gov Small molecules from the extracellular space diffuse across a semipermeable membrane at the tip of the probe into the perfusate, which is then collected and analyzed using sensitive analytical techniques like HPLC. nih.govacs.org
Microdialysis allows for the monitoring of dynamic changes in neurochemical levels in response to pharmacological challenges or behavioral tasks. nih.govpitt.edu This is particularly valuable for understanding how compounds like RTI-336, a dopamine reuptake inhibitor, affect extracellular dopamine concentrations. vcu.edupitt.edu Studies utilizing in vivo microdialysis have demonstrated increases in extracellular dopamine levels following the administration of dopamine uptake inhibitors. pitt.edu While direct studies on this compound using microdialysis were not specifically detailed, microdialysis has been employed in research on related dopamine transporter inhibitors to examine their effects on extracellular dopamine. acs.orgcij.gob.mx
Positron Emission Tomography (PET) Neuroimaging for Transporter Occupancy
Positron Emission Tomography (PET) is a non-invasive neuroimaging technique that can be used to visualize and quantify the distribution and occupancy of target proteins, such as neurotransmitter transporters, in the living brain uniad.org.brwikipedia.orgresearchgate.netnih.gov. This technique involves administering a radiolabeled ligand (radiotracer) that binds specifically to the target of interest. nih.gov The decay of the radioactive isotope is detected by the PET scanner, allowing for the generation of images showing the distribution of the target. nih.gov
In the context of dopamine transporter research, PET imaging with appropriate radiotracers allows for the determination of DAT occupancy by a drug. uniad.org.brwikipedia.orgresearchgate.net This is achieved by comparing the binding of the radiotracer in the presence and absence of the drug. Studies have utilized PET neuroimaging with DAT ligands to assess the transporter occupancy of compounds like RTI-336 in nonhuman primates. For example, a dose of 1.0 mg/kg of RTI-336 resulted in approximately 90% occupancy of DAT in rhesus monkeys. uniad.org.br This high level of DAT occupancy by RTI-336 has been suggested to be required to reduce cocaine self-administration. uniad.org.br
Computational Chemistry and Molecular Modeling (e.g., Docking, Molecular Dynamics)
Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, play a significant role in modern drug discovery and understanding molecular interactions at an atomic level openaccessjournals.comrsc.orgnih.govuncg.edu. Molecular docking predicts the preferred binding orientation and affinity of a small molecule (ligand) within the binding site of a larger biomolecule, such as a protein transporter openaccessjournals.comrsc.org. This helps in identifying potential drug candidates and analyzing protein-ligand interactions. openaccessjournals.com
Molecular dynamics simulations provide insights into the dynamic behavior of molecular systems over time, allowing researchers to study the stability of ligand-protein complexes and the conformational changes involved in binding rsc.org. These computational approaches can complement experimental data by providing a theoretical framework for understanding the interactions between RTI-336 or its analogs and the dopamine transporter. rti.org While specific published studies detailing computational chemistry or molecular modeling explicitly focused on this compound were not readily found, these methods are routinely applied to study the interactions of related ligands with transporter proteins to guide the design and optimization of new compounds rsc.orguncg.edurti.org. Research Triangle Institute (RTI), where RTI-336 was initially developed, utilizes diverse computational and cheminformatics approaches, including high-throughput docking, to facilitate molecular design in drug discovery. rti.org
Analytical Techniques Utilizing Deuterated Compounds (e.g., for quantitative analysis in research matrices)
Deuterated compounds like this compound are particularly valuable in analytical chemistry, especially when coupled with mass spectrometry-based techniques nih.govresearchgate.net. The incorporation of deuterium (B1214612) atoms increases the mass-to-charge ratio of the molecule while generally preserving its chemical properties compared to the non-deuterated analog. This mass difference allows deuterated analogs to be used as internal standards in quantitative analysis. nih.govresearchgate.netepa.gov
In quantitative analysis of a compound in complex biological matrices (e.g., plasma, tissue homogenates), a known amount of the deuterated analog (internal standard) is added to the sample. nih.govepa.gov During mass spectrometry analysis, the deuterated internal standard behaves very similarly to the non-deuterated analyte during sample preparation, extraction, and ionization, but can be distinguished by its mass. nih.govresearchgate.netepa.gov By comparing the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, accounting for potential variations and losses during sample processing. nih.govepa.gov This isotope dilution technique is recommended for quantitative analysis in various matrices. epa.gov Specifically deuterated compounds can be quantified using techniques like NMR, which can utilize deuterium-induced isotopic shifts on neighboring carbon atoms to determine the degree of labeling at specific sites. nih.gov While specific examples of this compound being used for quantitative analysis in published research were not detailed in the search results, its nature as a deuterated analog makes it well-suited for such applications in pharmacokinetic or disposition studies of RTI-336 using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net
Theoretical Contributions and Conceptual Frameworks
Contribution to Understanding Dopamine (B1211576) System Function and Dysfunction
The dopamine system plays a critical role in various brain functions, including motivation, reward, and motor control. Dysfunction of this system is implicated in several neurological and psychiatric disorders, including substance dependence. As a selective DAT inhibitor, RTI-336 interacts directly with the dopamine transporter, a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron wikipedia.org. By blocking this transporter, RTI-336 increases the concentration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission wikipedia.org.
Studies utilizing RTI-336 help to elucidate the precise mechanisms by which DAT activity regulates dopamine levels and signaling. This is crucial for understanding the normal functioning of dopamine pathways and how disruptions in DAT function contribute to pathological states. Research has shown that increased extracellular levels of dopamine, resulting from inhibited reuptake, are linked to increased susceptibility to addictive behavior wikipedia.org. RTI-336's selective action on the DAT allows researchers to isolate the effects of modulating dopamine reuptake, providing insights into its specific role in the complex interplay of neurotransmitters in the brain.
Elucidation of Mechanisms Underlying Reinforcement and Motivation
The mesolimbic dopamine system, particularly projections to the nucleus accumbens, is a key pathway involved in the processing of reward and motivation oup.com. Drugs of abuse, such as cocaine, exert their reinforcing effects largely by increasing dopamine levels in this pathway through DAT blockade oup.comvcu.edu.
RTI-336, as a DAT inhibitor, also influences this system. Studies using animal models have investigated the effects of RTI-336 on reinforcement and motivation. Research indicates that while RTI-336 binds to the DAT with high affinity, it produces relatively milder stimulant effects compared to cocaine, with a slower onset and longer duration of action wikipedia.org. This difference in pharmacological profile is hypothesized to contribute to a lower abuse liability compared to cocaine vcu.eduwikipedia.orgfrontiersin.orgresearchgate.net.
Studies have shown that RTI-336 can attenuate cocaine self-administration in animal models, suggesting its potential as a pharmacotherapy for cocaine dependence vcu.edufrontiersin.orgresearchgate.net. By occupying the DAT, RTI-336 can prevent cocaine from binding and exerting its full effect. The slower onset and longer duration of action of RTI-336, compared to the rapid and short-lived effects of cocaine, are thought to result in a less pronounced and sustained increase in synaptic dopamine, which may reduce the reinforcing signal associated with drug taking vcu.edufrontiersin.orgresearchgate.net. Research comparing RTI-336 and other DAT ligands has supported the view that slow-onset dopamine-selective uptake inhibitors have lower abuse liability than cocaine researchgate.net.
Insights into the Pharmacological Distinction of DAT Inhibitors
DAT inhibitors represent a class of compounds with varying pharmacological profiles. While many, like cocaine, are drugs of abuse due to their rapid and robust effects on dopamine signaling, others are being investigated for therapeutic potential. RTI-336 provides a valuable tool for understanding the factors that differentiate the pharmacological effects of DAT inhibitors.
RTI-336 is characterized by its high potency and selectivity for the DAT compared to the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET) vcu.eduresearchgate.net. This selectivity is important for isolating the effects mediated specifically by DAT blockade. Furthermore, its slower onset and longer duration of action are key features that distinguish it from highly reinforcing stimulants like cocaine vcu.edufrontiersin.orgresearchgate.net.
Future Directions for Academic Research with Rti 336 D3
Investigation in Novel Preclinical Disease Models (e.g., beyond addiction)
While RTI-336 has been primarily investigated in the context of substance use disorders, particularly cocaine addiction frontiersin.orgwikipedia.orgwikiwand.comuniad.org.brfrontiersin.orgnih.govmedchemexpress.comgrantome.comnih.govnih.gov, the role of dopaminergic dysfunction extends to numerous other neurological and psychiatric conditions. Future research with RTI-336-d3 could explore its utility in preclinical models of diseases beyond addiction where DAT activity is implicated. These could include, but are not limited to, Attention Deficit Hyperactivity Disorder (ADHD), given that DAT inhibitors like methylphenidate are used in its treatment and RTI-336 has been noted as a monoamine transporter inhibitor of interest for ADHD ontosight.ai. Other potential areas include certain forms of depression or other mood disorders where altered dopamine (B1211576) signaling contributes to pathology ontosight.ai. The use of this compound in these models would be particularly relevant for precisely quantifying the compound and its metabolites in biological tissues, aiding in the correlation of drug exposure with behavioral or physiological outcomes in these novel contexts.
Exploration of Interactions with Other Neurotransmitter Systems
RTI-336 is primarily known for its selectivity for the dopamine transporter wikipedia.orguniad.org.br. However, research indicates it can also interact with the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), albeit with lower affinity wikipedia.orguniad.org.br. Future academic research utilizing this compound could delve deeper into the functional consequences of these interactions. By using this compound in quantitative studies, researchers can accurately measure the levels of the compound and its metabolites when co-administered with agents that modulate serotonergic or noradrenergic systems. This could help elucidate the interplay between these neurotransmitter systems and how DAT inhibition by RTI-336 influences their function, potentially revealing polypharmaceutical strategies or unintended off-target effects relevant to therapeutic development or understanding complex neural circuits. Studies could investigate how the presence of this compound affects the uptake or release of serotonin and norepinephrine in specific brain regions, providing a more complete picture of its neurochemical profile beyond primary DAT inhibition.
Development of Advanced Research Probes and Tools
RTI compounds have served as valuable research tools in neuroscience medindia.netlgcstandards.commerckmillipore.comrtigroup.com. This compound, as a precisely labeled analog, is inherently useful as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for measuring RTI-336 concentrations in biological samples with high accuracy and sensitivity. This application is crucial for pharmacokinetic and metabolism studies in various research settings. Beyond this, future academic research could explore the development of more advanced research probes based on the this compound structure. For instance, conjugating this compound with fluorescent tags or other labels could yield probes for studying DAT localization, trafficking, or interactions with other proteins in live cells or tissue sections, allowing for quantitative imaging studies. The deuterium (B1214612) label provides a distinct mass signature that can be exploited in mass spectrometry-based imaging techniques to visualize the distribution of the compound within tissues.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
